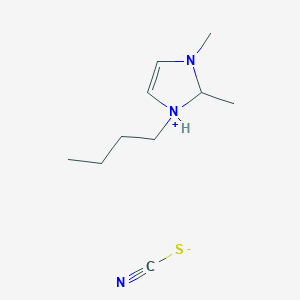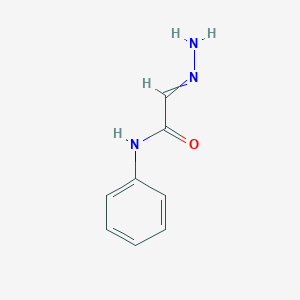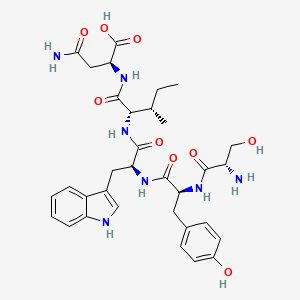![molecular formula C11H11NO2 B12537883 Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- CAS No. 839673-45-9](/img/structure/B12537883.png)
Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, where the nitrile group is substituted with an acetyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires a catalyst and specific reaction conditions to achieve high yields. For instance, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and air to form benzonitrile. This method is advantageous due to its scalability and cost-effectiveness. Additionally, the cyanation of benzene halides is another industrial method used to produce benzonitrile derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzonitrile derivatives
Scientific Research Applications
Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. The acetyloxyethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The nitrile group can also interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile
- 4-Acetylbenzonitrile
- 4-Cyanophenyl methyl ketone
Uniqueness
Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]- is unique due to the presence of the acetyloxyethyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
839673-45-9 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[(1R)-1-(4-cyanophenyl)ethyl] acetate |
InChI |
InChI=1S/C11H11NO2/c1-8(14-9(2)13)11-5-3-10(7-12)4-6-11/h3-6,8H,1-2H3/t8-/m1/s1 |
InChI Key |
WSYGOXLVHLWQNS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C#N)OC(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)








![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
